molecular formula C16H25N3O2 B11815177 tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11815177
M. Wt: 291.39 g/mol
InChI Key: YUMGXJVCUVTBKO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine carboxylates. It is used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 2-(6-(methylamino)pyridin-3-yl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme mechanisms and receptor binding .

Medicine: It can be used to design and synthesize novel drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison:

The uniqueness of tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate lies in its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 2-[6-(methylamino)pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-5-7-13(19)12-8-9-14(17-4)18-11-12/h8-9,11,13H,5-7,10H2,1-4H3,(H,17,18)

InChI Key

YUMGXJVCUVTBKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)NC

Origin of Product

United States

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